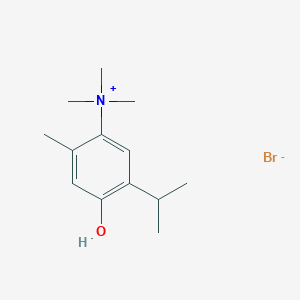
(4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide is a quaternary ammonium compound It is characterized by the presence of a hydroxyl group, an isopropyl group, and a trimethylammonium group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 4-hydroxy-5-isopropyl-o-toluidine with trimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium chloride (NaCl) or sodium iodide (NaI).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of new quaternary ammonium salts with different halides.
Scientific Research Applications
Chemistry
In chemistry, (4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide is used as a phase-transfer catalyst in various organic reactions. Its ability to facilitate the transfer of reactants between different phases makes it valuable in synthesis and catalysis.
Biology
In biological research, this compound is used as a surfactant and antimicrobial agent. Its quaternary ammonium structure allows it to disrupt microbial cell membranes, making it effective against a wide range of bacteria and fungi.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to form micelles and vesicles can enhance the solubility and bioavailability of hydrophobic drugs.
Industry
Industrially, this compound is used in the formulation of disinfectants and sanitizers. Its antimicrobial properties make it suitable for use in cleaning products and surface disinfectants.
Mechanism of Action
The mechanism of action of (4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide involves its interaction with cell membranes. The positively charged quaternary ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell lysis. This results in the effective killing of bacteria and fungi.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium Bromide: Known for its surfactant properties and use in various industrial applications.
Uniqueness
(4-Hydroxy-5-isopropyl-o-tolyl)trimethylammonium bromide is unique due to the presence of the hydroxyl and isopropyl groups, which can influence its solubility, reactivity, and interaction with biological membranes. These structural features may enhance its effectiveness as an antimicrobial agent and its utility in various applications.
Properties
CAS No. |
66967-78-0 |
|---|---|
Molecular Formula |
C13H22BrNO |
Molecular Weight |
288.22 g/mol |
IUPAC Name |
(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C13H21NO.BrH/c1-9(2)11-8-12(14(4,5)6)10(3)7-13(11)15;/h7-9H,1-6H3;1H |
InChI Key |
ZFJLFCUEHGRTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](C)(C)C)C(C)C)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


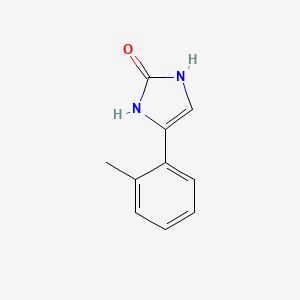

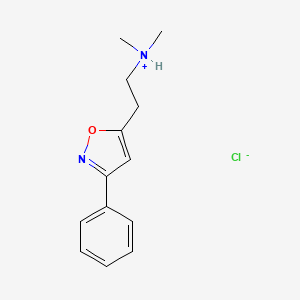

![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
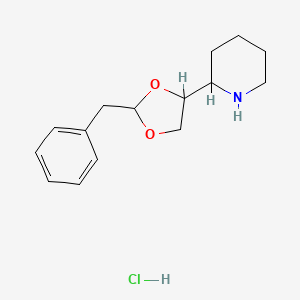
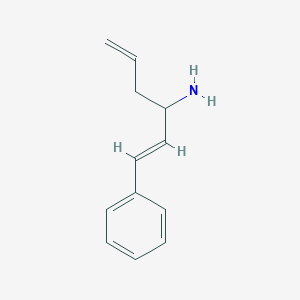

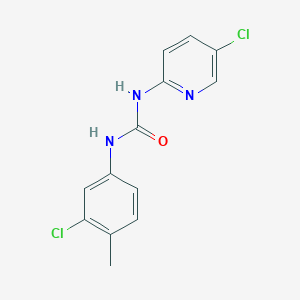

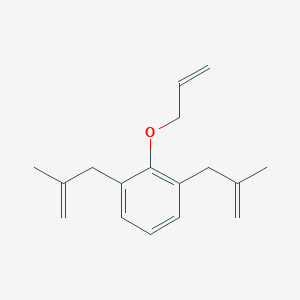
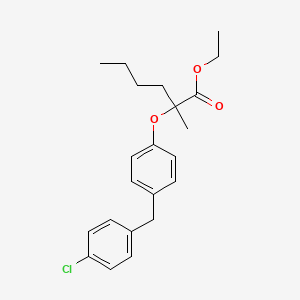

![Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy-](/img/structure/B13773589.png)
